molecular formula C11H17N3O B11782502 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

Cat. No.: B11782502
M. Wt: 207.27 g/mol
InChI Key: AMORKYPMSRMCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidopyrimidines: These compounds have similar structural features and biological activities.

    Cyclobutyl Derivatives:

Uniqueness

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine is unique due to its specific combination of a cyclobutyl group and a methoxyethyl group on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological properties, especially in anticancer and anti-inflammatory applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a cyclobutyl group at position 6 and a methoxyethyl substituent at position 2, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis. For instance, derivatives of similar structures have demonstrated cytotoxicity against various cancer cell lines, including human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µM)
This compoundHCT1165.0
Similar pyrimidine derivativesMCF-7<2.0
Mannich bases (related structures)Jurkat0.5 - 2.5

The mechanism of action for this compound primarily involves the inhibition of key enzymes involved in nucleotide synthesis and DNA repair processes. Specifically, it has been suggested that the compound may act as an inhibitor of thymidylate synthase and dihydrofolate reductase, both crucial for DNA synthesis .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

Another study focused on the compound's anti-inflammatory properties, where it was tested against lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

6-cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H17N3O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

AMORKYPMSRMCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)N)C2CCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.